Lipophilicity (LogP) Benchmarking: Isopropyl vs. Methyl and tert-Butyl Analogs
The lipophilicity of 2-Bromo-5-isopropylpyridine (XLogP3-AA = 3.0) is intermediate between 2-Bromo-5-methylpyridine (logP ≈ 2.15) and 2-Bromo-5-tert-butylpyridine (XLogP3-AA = 3.5) [1]. This quantifiable difference of ΔlogP ≈ +0.85 over the methyl analog and ΔlogP ≈ -0.5 relative to the tert-butyl analog directly influences predicted membrane permeability and aqueous solubility [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA / logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.0 |
| Comparator Or Baseline | 2-Bromo-5-methylpyridine (logP = 2.15); 2-Bromo-5-tert-butylpyridine (XLogP3-AA = 3.5) |
| Quantified Difference | ΔlogP = +0.85 vs. methyl; ΔlogP = -0.5 vs. tert-butyl |
| Conditions | Computed values from PubChem and other chemical databases (XLogP3-AA algorithm). |
Why This Matters
For medicinal chemists, a 0.85 logP shift represents a nearly 7-fold difference in octanol-water partition coefficient, substantially altering drug-likeness and pharmacokinetic predictions.
- [1] PubChem. XLogP3-AA values for 2-Bromo-5-methylpyridine, 2-Bromo-5-isopropylpyridine (CID 20605510), and 2-Bromo-5-tert-butylpyridine. Comparative data compiled from multiple PubChem entries. View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1-3), 3-26. View Source
